N-(4-fluorophenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
This compound belongs to the class of 1,2,4-triazole-based acetamides, characterized by a sulfanyl bridge connecting the triazole ring to an N-(4-fluorophenyl)acetamide moiety. The triazole core is substituted with pyridin-2-yl (at position 5) and pyrrol-1-yl (at position 4) groups, which confer unique electronic and steric properties. Such derivatives are typically synthesized via alkylation or condensation reactions and are studied for their biological activities, including anti-inflammatory and antiproliferative effects .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6OS/c20-14-6-8-15(9-7-14)22-17(27)13-28-19-24-23-18(16-5-1-2-10-21-16)26(19)25-11-3-4-12-25/h1-12H,13H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMNINMPDQVFBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest a variety of mechanisms of action that may contribute to its therapeutic efficacy.
Chemical Structure and Properties
The compound has the following molecular formula: CHF₄OS. Its structure includes a fluorophenyl group, a pyridine ring, and a triazole moiety, which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHF₄OS |
| Molecular Weight | 374.39 g/mol |
| SMILES | CN(Cc1cc(c2ccccc2F)n(c1)S(=O)(=O)c3cccnc3)N=O |
| IUPAC Name | N-[[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methyl]-N-methylnitrous amide |
Antimicrobial Properties
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structural motifs have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through structure-activity relationship (SAR) studies. Compounds featuring the triazole ring have shown cytotoxic effects in various cancer cell lines. For example, one study reported an IC value of 1.61 µg/mL for a related thiazole-based compound against cancer cells . This suggests that this compound may also possess similar properties.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance, the presence of the triazole moiety is known to facilitate interactions with enzymes involved in nucleic acid synthesis and cell division . Additionally, the sulfonamide group has been linked to inhibition of bacterial dihydropteroate synthase, contributing to its antimicrobial effects.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of related compounds, it was found that those with a pyridine-sulfonamide structure exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The compounds were tested using the agar disc diffusion method at concentrations of 1 mM .
Study 2: Cytotoxicity Assessment
Another investigation evaluated the cytotoxic effects of triazole derivatives on various cancer cell lines. The results indicated that compounds with similar structural features to this compound showed promising results with IC values lower than standard chemotherapeutic agents like doxorubicin .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Functional Insights
Phenyl Substitution: The 4-fluorophenyl group in the target compound contrasts with 3-fluorophenyl () and 3-chloro-4-fluorophenyl (). Fluorine at the para position may enhance metabolic stability and membrane permeability compared to meta-substituted analogs .
Triazole Substituents :
- Pyridin-2-yl (target) vs. pyridin-4-yl (): The position of the pyridine nitrogen influences hydrogen bonding and π-π stacking interactions with biological targets.
- Pyrrol-1-yl (target) vs. allyl/ethyl (): Pyrrole’s aromaticity may enhance planar stacking, while alkyl groups (allyl, ethyl) increase lipophilicity, affecting pharmacokinetics .
Biological Activity: Compounds with furan-2-yl and amino groups () exhibit notable anti-exudative activity (67% reduction in edema at 10 mg/kg), comparable to diclofenac sodium . Thiophene-containing analogs () show improved metabolic stability due to sulfur’s electron-withdrawing effects .
Key Research Findings
Anti-Exudative Activity: Furan-2-yl triazole derivatives () reduce inflammation by 67% in rat models, outperforming non-heterocyclic analogs. The target compound’s pyrrole group may offer similar or superior efficacy due to enhanced aromatic interactions .
Antiproliferative Potential: Ethyl-substituted triazoles () inhibit cancer cell proliferation via kinase modulation. The target compound’s pyridin-2-yl group may similarly target ATP-binding domains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
